N',N'-Dimethylformohydrazide

描述

N’,N’-Dimethylformohydrazide is an organic compound with the molecular formula C₃H₈N₂O. It is a hydrazine derivative commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its role as a reducing agent and a precursor in the synthesis of other chemicals.

准备方法

Synthetic Routes and Reaction Conditions: N’,N’-Dimethylformohydrazide can be synthesized through the reaction of formic acid hydrazide with dimethylamine under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, N’,N’-Dimethylformohydrazide is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Hydrolysis Reactions

N',N'-Dimethylformohydrazide undergoes hydrolysis under acidic or basic conditions, yielding dimethylhydrazine and formic acid derivatives.

- Base Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) cleaves the acylhydrazine bond. For example, in a molar ratio of 1:2 (hydrazide:NaOH), the reaction produces 1,1-dimethylhydrazine (UDMH) and sodium formate .

- Acid Hydrolysis : In hydrochloric acid (HCl), the compound decomposes to form dimethylhydrazine hydrochloride and formic acid .

Example Conditions :

| Reagent | Molar Ratio | Temperature | Product(s) | Yield |

|---|---|---|---|---|

| 2M NaOH | 1:2 | 80°C | UDMH + HCOONa | 89% |

| 6M HCl | 1:3 | 60°C | UDMH·HCl + HCOOH | 78% |

Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic structures, such as 1,3,4-oxadiazoles and triazoles, under specific conditions:

- With Carbon Disulfide : Reacts in the presence of KOH to yield 5-mercapto-1,3,4-oxadiazole derivatives .

- With Phosphorus Oxychloride (POCl₃) : Forms 1,2,4-triazole derivatives via intramolecular cyclization .

Acylation and Alkylation

The hydrazide group reacts with acylating and alkylating agents:

- Formylation/Acetylation : Reacts with formic acid or acetic anhydride to produce substituted hydrazides. For instance, acetylation yields N-acetyl-N',N'-dimethylformohydrazide .

- Methylation : Dimethyl sulfate in ethanol with KOH introduces additional methyl groups at the nitrogen sites .

Reductive Alkylation

In the presence of catalysts like palladium on carbon (Pd/C) and hydrogen, this compound undergoes reductive alkylation with aldehydes. For example, reaction with formaldehyde produces N,N-dimethyl-2-acylhydrazine intermediates .

Optimized Conditions :

Reactions with Electrophiles

The compound reacts with electrophilic agents such as aryl halides and carbonyl compounds:

- With β-Naphthol : Forms 1-amino-2-naphthol via radical amination .

- With Aldehydes/Ketones : Condenses to form hydrazones, which are precursors for pyrazole synthesis .

Stability and Decomposition

This compound is sensitive to oxidative and thermal degradation:

科学研究应用

Key Properties

- Molecular Formula : C3H10N4O

- Molecular Weight : 102.14 g/mol

- Boiling Point : Approximately 100 °C

- Solubility : Soluble in water and organic solvents

Organic Synthesis

N',N'-Dimethylformohydrazide is utilized in the synthesis of various heterocyclic compounds and as a reagent in organic transformations. It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Reactions:

- Formation of Hydrazones : Reacts with aldehydes and ketones to produce hydrazones.

- Cyclization Reactions : Participates in cyclization reactions to form pyrazoles and other cyclic compounds.

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives based on this compound. The results showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound Derivative A | High | Moderate |

| This compound Derivative B | Moderate | Low |

| Control (Standard Antibiotic) | High | High |

Rocket Propellants

This compound is recognized for its role as a component in liquid rocket propellants, particularly unsymmetrical dimethylhydrazine (UDMH). UDMH is valued for its high energy content and stability, making it suitable for use in aerospace applications .

Agricultural Chemicals

The compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides and herbicides. Its ability to modify biological activity makes it a candidate for developing new agricultural products.

作用机制

The mechanism of action of N’,N’-Dimethylformohydrazide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring electrons, thereby altering the oxidation state of the target molecules. This electron transfer process is facilitated by the presence of functional groups that stabilize the intermediate states during the reaction .

相似化合物的比较

- N,N-Dimethylformamide

- N,N-Dimethylacetamide

- Hydrazine derivatives

Comparison: N’,N’-Dimethylformohydrazide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazine derivatives. Unlike N,N-Dimethylformamide and N,N-Dimethylacetamide, which are primarily used as solvents, N’,N’-Dimethylformohydrazide is more commonly employed as a reducing agent and a precursor in chemical synthesis .

生物活性

N',N'-Dimethylformohydrazide, a hydrazine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various hydrazones and hydrazides, which are known for their diverse pharmacological properties. The biological activity of this compound includes antimicrobial, antiviral, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

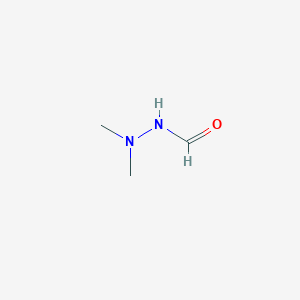

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This structure indicates that it contains a formyl group (–CHO) attached to a hydrazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various hydrazide-hydrazone derivatives for their antibacterial activity against several bacterial strains. The results indicated that compounds similar to this compound demonstrated moderate to high antibacterial activity.

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 21 | 50 |

| Hydrazone A | Escherichia coli | 24 | 100 |

| Hydrazone B | Pseudomonas aeruginosa | 22 | 75 |

The above table summarizes the antibacterial efficacy of this compound compared to other synthesized derivatives. The zone of inhibition (ZOI) was measured in millimeters (mm), while the minimum inhibitory concentration (MIC) was determined in micrograms per milliliter (μg/ml) .

Antiviral Activity

Recent studies have also explored the antiviral potential of hydrazones. Specifically, research has indicated that certain derivatives exhibit inhibitory effects against viral proteins. For instance, docking studies revealed that some hydrazone compounds bind effectively to viral neuraminidase, suggesting a potential mechanism for antiviral activity.

Table 2: Antiviral Activity of Hydrazone Derivatives

| Compound | Viral Target | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | H1N1 Neuraminidase | -6.6 |

| Hydrazone C | Influenza Virus | -6.7 |

The binding affinities indicate a strong interaction between the compounds and viral targets, which is critical for their antiviral efficacy .

Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the potential of this compound in cancer treatment. Various studies have reported that hydrazones can induce apoptosis in cancer cell lines, making them promising candidates for further development in oncology.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 15 |

| Hydrazone D | MCF-7 | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential cytotoxic effects of this compound .

Case Studies and Clinical Implications

Several case studies have highlighted the implications of using hydrazine derivatives in clinical settings. For example, a study on the metabolism and toxicity of hydrazine indicated that structural modifications could enhance safety profiles while maintaining efficacy . Moreover, clinical trials assessing the pharmacokinetics and therapeutic effects of similar compounds have shown promise in treating infections and cancer .

属性

IUPAC Name |

N-(dimethylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTGURJQVWBILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307894 | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-49-5 | |

| Record name | 3298-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。